molecular formula C11H20N2O2 B8192147 endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8192147
M. Wt: 212.29 g/mol
InChI Key: NIZTZRCJEKIRON-DTWKUNHWSA-N
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Description

endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic ring system.

    Reduction: Reduction reactions may target the carbamate group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted carbamates or amides are typical products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and as a scaffold for designing enzyme inhibitors.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects.

Comparison with Similar Compounds

  • endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
  • 2-Azabicyclo[3.2.1]octane

Uniqueness: The unique structural feature of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is its combination of a bicyclic ring system with a carbamate group, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold for drug design and synthesis, offering potential advantages in terms of stability, binding affinity, and selectivity.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTZRCJEKIRON-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2CCC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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